Hydroxycamptothecin

Breast Cancer Topoisomerase I Inhibition Cytotoxicity Assay

Researchers requiring a potent topoisomerase I inhibitor with superior potency face limited options. 10-Hydroxycamptothecin (10-HCPT) addresses this need with: • >68-fold higher potency than camptothecin in MDA-MB-231 cells (IC50 7.27 nM vs >500 nM) • Complete tumor regression at 3 mg/kg/day in MDA-MB-468 xenograft models • 95% angiogenesis inhibition at 25 nM in CAM model Supplied with ≥98% purity; stored at -20°C; shipped on dry ice.

Molecular Formula C20H16N2O5
Molecular Weight 364.4 g/mol
CAS No. 64439-81-2
Cat. No. B1229773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxycamptothecin
CAS64439-81-2
Synonyms10-hydroxycamptothecin
10-hydroxycamptothecine
Molecular FormulaC20H16N2O5
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O
InChIInChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1
InChIKeyHAWSQZCWOQZXHI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxycamptothecin (10-HCPT) Product Overview


10-Hydroxycamptothecin (10-HCPT; CAS 64439-81-2) is a naturally occurring indole alkaloid isolated from Camptotheca acuminata that functions as a potent, cell-permeable inhibitor of DNA topoisomerase I [1]. Unlike many camptothecin analogs that require prodrug activation, 10-HCPT directly inhibits topoisomerase I by stabilizing the enzyme-DNA cleavable complex, leading to DNA strand breaks and apoptosis . The compound exists in equilibrium between an active lactone form and an inactive carboxylate form, with lactone stability representing a critical determinant of pharmacological activity [2].

Topoisomerase I research probe; direct inhibition without prodrug activation
Natural indole alkaloid scaffold; cell-permeable tool compound
Lactone stability critical; formulation context may affect activity

Why Generic Substitution Fails for 10-HCPT


Camptothecin-class compounds exhibit substantial variability in potency, solubility, lactone stability, and metabolic profiles that preclude simple substitution. The parent compound camptothecin (CPT) demonstrates markedly lower cytotoxic potency than 10-HCPT against multiple cancer cell lines . FDA-approved analogs such as irinotecan (prodrug requiring hepatic carboxylesterase-mediated activation to SN-38) and topotecan possess distinct pharmacokinetic profiles and clinical indications that do not translate to 10-HCPT-based research applications [1]. Furthermore, 10-HCPT exhibits a unique histone phosphorylation inhibition profile—selectively suppressing histone H1 and H3 phosphorylation with minimal effects on other histones—which distinguishes it mechanistically from other topoisomerase I inhibitors and directly impacts experimental reproducibility .

Camptothecin (CPT)
Cytotoxicity profile may differ substantially; reported lower cell-model response across breast cancer lines
Irinotecan / Topotecan
Mechanism mismatch: irinotecan requires prodrug activation; distinct pharmacokinetic profiles limit substitution
Histone phosphorylation profile
Unique H1/H3 suppression pattern not shared with other topoisomerase I inhibitors; pathway-response endpoints may not transfer

10-HCPT Comparative Evidence


Breast Cancer Cytotoxicity Potency

10-Hydroxycamptothecin (10-HCPT) exhibits substantially greater growth inhibitory activity than the parent compound camptothecin (CPT) in human breast cancer cell lines. In BT-20 cells, 10-HCPT achieved an IC50 of 34.3 nM compared to CPT's IC50 of >500 nM. In MDA-MB-231 cells, the potency difference was even more pronounced, with 10-HCPT showing an IC50 of 7.27 nM versus CPT's >500 nM .

Breast Cancer Cytotoxicity
Head-to-head
BT-20 IC50: 34.3 nM (10-HCPT) vs >500 nM (CPT)
MDA-MB-231 IC50: 7.27 nM vs >500 nM
Supports cytotoxicity endpoint review in breast cancer cell lines
MTT assay; 72 h exposure; DMSO vehicle
Breast Cancer Topoisomerase I Inhibition Cytotoxicity Assay

Topoisomerase I-DNA Complex Stabilization

At the molecular target level, 10-hydroxycamptothecin demonstrates significantly enhanced potency in stabilizing the topoisomerase I-DNA cleavable complex, the direct mechanism responsible for its cytotoxic activity. 10-HCPT induced cleavable complex formation in pBR322 plasmid DNA with an EC50 of 0.35 μM, compared to camptothecin's EC50 of 18.85 μM, representing more than 50-fold improvement in target engagement efficiency .

Topo I-DNA Complex
Head-to-head
EC50: 0.35 μM (10-HCPT) vs 18.85 μM (CPT)
>53-fold difference
Supports target engagement assay interpretation
Plasmid DNA cleavage assay; cellular context may differ
Mechanism of Action DNA Damage Enzyme Inhibition

Angiogenesis Inhibition in CAM Model

In the chick chorioallantoic membrane (CAM) angiogenesis model, 10-hydroxycamptothecin demonstrated potent anti-angiogenic activity that exceeded the performance of suramin, a recognized angiogenesis inhibitor. At a dose of 25 nM, 10-HCPT achieved 95% inhibition of angiogenesis, whereas suramin at a 5-fold higher concentration (125 nM) inhibited angiogenesis by only 60% .

Angiogenesis Inhibition
Head-to-head
95% inhibition at 25 nM (10-HCPT)
60% inhibition at 125 nM (suramin)
Supports anti-vascular model-response context
CAM model; translational relevance requires review
Angiogenesis Anti-Vascular Chick Chorioallantoic Membrane

In Vivo Therapeutic Index in Xenograft Models

In a comparative in vivo study using SCID mice bearing human MDA-MB-468 breast cancer xenografts, 10-hydroxycamptothecin exhibited both enhanced antitumor efficacy and reduced toxicity relative to camptothecin. At the 3 mg/kg/day oral dose (5 days/week for 3 weeks), both compounds induced complete tumor regression. However, 10-HCPT was characterized as 'more effective and less toxic than CPT' based on comprehensive evaluation of tumor response and tolerability endpoints [1].

In Vivo Xenograft Response
Head-to-head
Complete tumor regression at ≥3 mg/kg/day (both)
10-HCPT reported more effective and less toxic vs CPT
Supports in vivo model-response endpoint review
MDA-MB-468 xenograft; single model context
In Vivo Efficacy Breast Cancer Xenograft Tolerability

Lactone Stability and Oral Bioavailability

The pharmacological activity of 10-hydroxycamptothecin depends critically on maintaining the lactone ring structure; conversion to the carboxylate form renders the compound inactive. In simulated intestinal fluid, free 10-HCPT retained only 45.7% of the active lactone form, whereas an optimized self-microemulsifying drug delivery system (SMEDDS) formulation preserved 73.6% lactone content—a relative improvement of 61% [1]. Under accelerated storage conditions (6 months), the SMEDDS formulation maintained >95% lactone form stability [1].

Lactone Stability
Formulation-context
Free HCPT: 45.7% lactone
SMEDDS: 73.6% lactone in simulated intestinal fluid
Supports formulation-exposure context for oral delivery research
Simulated intestinal fluid; formulation-dependent stability
Drug Delivery Lactone Stability Oral Bioavailability

10-HCPT Research and Industrial Applications


Breast Cancer Topoisomerase I Inhibition

Based on >68-fold higher cytotoxic potency in MDA-MB-231 cells (IC50 = 7.27 nM) compared to camptothecin (>500 nM), 10-HCPT is the preferred topoisomerase I inhibitor for breast cancer studies requiring low-nanomolar potency . This potency advantage enables lower working concentrations, reducing solvent-related artifacts and compound consumption in long-term cell culture experiments. The compound's >53-fold greater efficiency in inducing topoisomerase I-DNA cleavable complexes (EC50 = 0.35 μM vs. 18.85 μM for CPT) further validates its selection for mechanistic studies of DNA damage response pathways in breast cancer models .

In Vivo Xenograft Studies

For researchers conducting in vivo efficacy studies in human tumor xenograft models, 10-HCPT offers a demonstrably superior therapeutic index compared to camptothecin. The compound achieved complete tumor regression in MDA-MB-468 breast cancer xenografts at 3 mg/kg/day oral dosing while exhibiting reduced toxicity relative to CPT [1]. This improved tolerability profile is particularly valuable for combination therapy studies where overlapping toxicities with partner agents could otherwise confound interpretation of efficacy endpoints.

Anti-Angiogenesis and Tumor Microenvironment Research

Investigators studying vascular targeting or tumor microenvironment modulation should prioritize 10-HCPT based on its exceptional anti-angiogenic potency. The compound achieves 95% angiogenesis inhibition at 25 nM in the CAM model, surpassing suramin by 58% at one-fifth the concentration . This potent anti-vascular activity, combined with topoisomerase I-mediated cytotoxicity, makes 10-HCPT uniquely suitable for dual-mechanism studies examining the interplay between direct tumor cell killing and vascular disruption.

Oral Bioavailability and Drug Delivery Research

For laboratories developing oral delivery systems or studying lactone-carboxylate equilibrium, 10-HCPT serves as an ideal model compound due to its well-characterized stability challenges. Free HCPT retains only 45.7% active lactone in simulated intestinal fluid, whereas optimized SMEDDS formulations preserve 73.6% lactone content—providing a quantifiable benchmark for formulation performance evaluation [2]. This established baseline enables researchers to assess novel delivery technologies against validated stability parameters, supporting reproducible formulation development workflows.

Application
Selection Property
Validation Focus
Breast cancer cell-model topoisomerase I studies
Topoisomerase I-DNA complex stabilization context
Cytotoxicity and DNA damage endpoint interpretation
In vivo xenograft model-response studies
Tumor regression and tolerability endpoint review
Dose-model interpretation and tolerability endpoint monitoring
Angiogenesis and tumor microenvironment research
Anti-vascular model-response context
CAM model angiogenesis endpoint review
Oral delivery formulation research
Lactone stability and formulation-dependent exposure
Formulation-exposure and stability endpoint review

Technical Documentation Hub

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35 linked technical documents
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